molecular formula C15H19N3OS B5651286 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1H-benzimidazole

2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1H-benzimidazole

Cat. No. B5651286
M. Wt: 289.4 g/mol
InChI Key: KYPNKTBXSHNOHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1H-benzimidazole", often involves the formation of the benzimidazole core followed by functionalization at various positions. A method described by Dengke Li and Jian Lei (2019) involves a thio radical-induced denitrogenative annulation starting from thiols and azido isocyanates, which could potentially be adapted for the synthesis of the target compound (Li & Lei, 2019).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of molecular structures due to the versatility in functionalization at various positions on the core ring. Studies involving X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to analyze and predict the molecular structure and stability of these compounds. For example, Almansour et al. (2016) conducted spectroscopic, X-ray diffraction, and DFT studies on novel benzimidazole fused-1,4-oxazepines to understand their molecular structure and properties (Almansour et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives are known to undergo a variety of chemical reactions, including cyclization, alkylation, and nucleophilic substitution, due to the reactive nature of the imidazole ring and substituents. For instance, Sharma et al. (2017) explored the catalytic properties of benzimidazole derivatives in oxidation reactions and the synthesis of 1,2-substituted benzimidazoles (Sharma et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting point, solubility, and crystalline structure, are influenced by the nature of substituents attached to the core ring. These properties are crucial for determining the compound's applicability in various fields. Ghani and Mansour (2012) conducted a comprehensive study on the structural and physical properties of a benzimidazole derivative, providing insights into its behavior and potential applications (Ghani & Mansour, 2012).

properties

IUPAC Name

1-(azepan-1-yl)-2-(1H-benzimidazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-14(18-9-5-1-2-6-10-18)11-20-15-16-12-7-3-4-8-13(12)17-15/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPNKTBXSHNOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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